4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is a compound belonging to the quinazoline family, characterized by its unique structure and potential biological activities. Quinazolines are a class of heterocyclic compounds that have gained attention due to their diverse pharmacological properties, including anticancer and anti-inflammatory effects. This specific compound has been investigated for its role as a chemical probe in biological research, particularly in the context of lysine-specific demethylase inhibitors.
The compound can be classified as a quinazoline derivative, with the following characteristics:
Quinazolines, including this compound, are often utilized in medicinal chemistry for their ability to interact with various biological targets, particularly in cancer therapeutics and enzyme inhibition studies .
The synthesis of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline involves several key steps:
This synthetic route is efficient and allows for modifications at various positions on the quinazoline scaffold.
The molecular structure of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline includes:
This structural complexity contributes to its biological activity and specificity in targeting certain enzymes or receptors.
The compound undergoes various chemical reactions typical for quinazoline derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline primarily involves its role as an inhibitor of lysine-specific demethylases. These enzymes play critical roles in epigenetic regulation by demethylating lysine residues on histones, thereby influencing gene expression. By inhibiting these enzymes, this compound can potentially alter cellular processes related to proliferation and differentiation .
Experimental data suggest that modifications in the structure can significantly affect potency and selectivity against specific demethylases.
These properties are crucial for determining the compound's suitability for laboratory applications and therapeutic development.
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has several scientific applications:
The structural evolution of 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline derivatives stems from systematic modifications of established pharmacophores to enhance target engagement and cellular efficacy. This quinazoline scaffold serves as a critical intermediate for generating potent inhibitors of histone methyltransferases G9a and GLP, enzymes responsible for dimethylation of histone H3 lysine 9 (H3K9me2)—an epigenetic mark linked to transcriptional repression and cancer progression. The core design strategy involves three key modifications: replacement of the traditional anilino moiety at C4 with halogen or other leaving groups to enable further derivatization, optimization of the C6/C7 alkoxy chains for enhanced membrane permeability, and strategic substitutions at the C2 position to modulate biochemical potency [1] [2] [7].
Structural analyses reveal that the pyrrolidinylpropoxy group at the 7-position confers superior lipophilicity (cLogP ≈ 3.2) compared to morpholinyl or piperidinyl analogs, facilitating improved interaction with the hydrophobic subpocket of the G9a substrate-binding site. This modification addresses the critical limitation of early-generation inhibitors like BIX01294 and UNC0321, which exhibited potent in vitro inhibition (UNC0321: Ki = 63 pM) but poor cellular activity due to inadequate membrane penetration [2] [7]. Molecular docking simulations indicate that the protonatable pyrrolidine nitrogen forms a salt bridge with Asp1074 of G9a, while the propoxy linker optimally positions the heterocycle for van der Waals contacts with Phe1068 and Tyr1087. These interactions collectively enhance target residence time by ~2.5-fold compared to morpholinyl counterparts [7].
The synthesis of 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline employs a convergent strategy involving sequential functionalization of the quinazoline core, typically requiring 7–9 steps with an overall yield of 15–25%. The canonical route proceeds as follows [1] [5] [8]:
Critical purification challenges arise during the final step due to residual di-alkylated impurities. High-purity (>98%) material is obtained via crystallization from ethanol/water mixtures or preparative HPLC using C18 columns with 0.1% trifluoroacetic acid/acetonitrile gradients [5] [8]. Alternative routes utilize Mitsunobu reactions for ether formation or palladium-catalyzed coupling for advanced derivatives, but these methods suffer from lower scalability and higher catalyst costs [7].
The 7-(3-pyrrolidin-1-ylpropoxy) sidechain represents a critical determinant of cellular bioavailability for quinazoline-based inhibitors. Comparative studies demonstrate that replacing morpholinyl or piperidinyl groups with pyrrolidinyl enhances cellular potency 3–5-fold by balancing lipophilicity and aqueous solubility. This modification achieves optimal membrane permeability while avoiding P-glycoprotein-mediated efflux—a limitation observed with bulkier N-substituents [2] [7].
Table 1: Impact of 7-Substituents on Membrane Permeability and Cellular Potency
7-Substituent | ALogP | Papp (×10−6 cm/s) | Cellular IC50 (H3K9me2 Reduction, μM) |
---|---|---|---|
3-(Morpholin-4-yl)propoxy | 1.9 | 8.2 | >5.0 |
3-(Piperidin-1-yl)propoxy | 3.0 | 15.7 | 0.91 |
3-(Pyrrolidin-1-yl)propoxy | 2.6 | 22.4 | 0.85 |
3-(Dimethylamino)propoxy | 1.2 | 4.5 | >10 |
Data derived from Caco-2 monolayer assays and In-Cell Western (ICW) analysis in MDA-MB-231 cells [2] reveal the pyrrolidinylpropoxy variant exhibits a 2.7-fold higher apparent permeability (Papp) than the morpholinyl analog. This enhancement stems from the pyrrolidine's lower polar surface area (25 Ų vs. 36 Ų for morpholine) and optimal pKa (9.2) that promotes passive diffusion in non-ionized form while enabling lysosomal trapping upon protonation. Consequently, derivatives featuring this moiety reduce H3K9me2 levels at sub-micromolar concentrations (IC50 = 0.85 μM) with minimal cytotoxicity (EC50 > 15 μM), achieving >17-fold therapeutic indices [2] [7].
The C2 position of the quinazoline scaffold serves as a versatile handle for modulating target engagement and kinase selectivity. Structure-activity relationship (SAR) studies demonstrate that 2-aminopyrrolidinyl or 2-(homo)piperazinyl substitutions enhance biochemical potency against G9a/GLP by forming hydrogen bonds with Glu1163 and backbone carbonyls in the SET domain [2] [7].
Table 2: Influence of 2-Substituents on G9a Inhibition and Selectivity
2-Substituent | G9a IC50 (nM) | GLP IC50 (nM) | Selectivity vs. SETD8 (Fold) |
---|---|---|---|
NH₂ | 98 | 110 | 15 |
N-Methylpiperazinyl | 25 | 31 | 42 |
Pyrrolidin-1-yl | 8 | 12 | >100 |
4-Methylpiperazinyl | 11 | 14 | 89 |
Azepan-1-yl | 6 | 9 | 37 |
Incorporation of a pyrrolidin-1-yl group at C2 (as in UNC0646 derivatives) yields exceptional biochemical potency (IC50 = 8 nM) due to:
Notably, homologation to azepan-1-yl marginally improves potency but reduces selectivity against SETD8 due to increased hydrophobic contact promiscuity. These SAR insights enable rational design of derivatives with >100-fold selectivity over other methyltransferases while maintaining low-nanomolar enzymatic inhibition [2] [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1